N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,6-difluorobenzamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,6-difluorobenzamide involves multiple steps. One common method involves the reaction of 2,6-difluorobenzoyl chloride with N-(2-aminoethyl)-3-(carbamoylmethylthio)indole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound is known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects . The molecular targets include enzymes like HIV-1 protease and renin, which are crucial for the replication and survival of certain pathogens .
Comparison with Similar Compounds
Similar Compounds
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,6-difluorobenzamide: shares similarities with other indole derivatives such as indole-3-acetic acid and indole-3-carboxamide.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxamide: Known for its enzyme inhibitory properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the carbamoylmethylsulfanyl group and the difluorobenzamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c20-13-5-3-6-14(21)18(13)19(26)23-8-9-24-10-16(27-11-17(22)25)12-4-1-2-7-15(12)24/h1-7,10H,8-9,11H2,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPULEFXFVRESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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